molecular formula C8H9F3N2 B13089909 1-Phenyl-2-(trifluoroethyl)hydrazine

1-Phenyl-2-(trifluoroethyl)hydrazine

Cat. No.: B13089909
M. Wt: 190.17 g/mol
InChI Key: VLJSOYKIPSICTN-UHFFFAOYSA-N
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Description

1-Phenyl-2-(trifluoroethyl)hydrazine is a hydrazine-based compound with the molecular formula C8H9F3N2 and a molecular weight of 190.17 g/mol This compound is characterized by the presence of a phenyl group and a trifluoroethyl group attached to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-2-(trifluoroethyl)hydrazine typically involves the reaction of phenylhydrazine with a trifluoroethylating agent. One common method involves the use of trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the toxic nature of hydrazine derivatives .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-(trifluoroethyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of hydrazones or other reduced derivatives.

    Substitution: The phenyl and trifluoroethyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while reduction can produce hydrazones .

Scientific Research Applications

1-Phenyl-2-(trifluoroethyl)hydrazine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of fluorinated pyridazines and fluoroalkyl hydrazones of β-phosphonates.

    Biology: The compound is used to study interactions with heme proteins and other biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(trifluoroethyl)hydrazine involves its interaction with molecular targets such as enzymes and proteins. The trifluoroethyl group enhances its reactivity and ability to form stable complexes with biological molecules. This interaction can lead to various biochemical effects, including inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethylhydrazine: Similar in structure but lacks the phenyl group.

    Phenylhydrazine: Contains the phenyl group but lacks the trifluoroethyl group.

Uniqueness

1-Phenyl-2-(trifluoroethyl)hydrazine is unique due to the presence of both the phenyl and trifluoroethyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H9F3N2

Molecular Weight

190.17 g/mol

IUPAC Name

1-phenyl-2-(2,2,2-trifluoroethyl)hydrazine

InChI

InChI=1S/C8H9F3N2/c9-8(10,11)6-12-13-7-4-2-1-3-5-7/h1-5,12-13H,6H2

InChI Key

VLJSOYKIPSICTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NNCC(F)(F)F

Origin of Product

United States

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